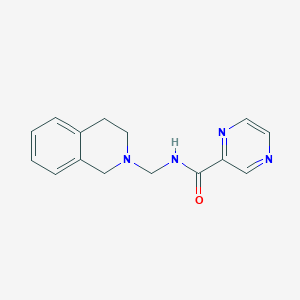

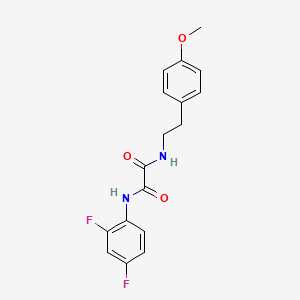

![molecular formula C21H25N3O B2455060 (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide CAS No. 930413-59-5](/img/structure/B2455060.png)

(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds, and one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Transformations

Versatile Synthons for Heterocyclic Systems : Compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from related precursors. These multifunctional compounds serve as versatile synthons for the synthesis of a wide array of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing their utility in organic synthesis and medicinal chemistry (Pizzioli et al., 1998).

Formation of Benzene Derivatives and Enamino Esters : Research indicates that the stereochemistry of enamino amides and their reactions with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of benzene derivatives, enamino esters, and 2-pyridones. This highlights the compound's role in generating diverse molecular structures for further chemical studies (Nuvole & Paglietti, 1989).

Synthesis of 2H-Pyran-2-ones, Fused Pyran-2-ones, and Pyridones : The enaminonitrile derivatives, through reactions with various binucleophiles, facilitate the synthesis of pyranones, chromenes, and pyridone derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic frameworks (Bondock et al., 2014).

Applications in Scientific Research

Heterocyclic Synthesis for Biological Studies : The synthesis of novel heterocycles incorporating the antipyrine moiety, leading to compounds with potential antimicrobial activity, exemplifies the application of such chemical frameworks in the development of new therapeutic agents. This underscores the importance of chemical synthesis in drug discovery and the development of bioactive compounds (Bondock et al., 2008).

Development of Thermo-responsive Materials : The synthesis and characterization of aryl-substituted pyrrole derivatives that exhibit controllable fluorescence and thermo-responsive behavior in solid state highlight the potential of such compounds in developing materials for temperature monitoring devices. This indicates the broader applicability of these chemical structures beyond pharmaceuticals, into materials science and engineering (Han et al., 2013).

Propiedades

IUPAC Name |

(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-15(2)14-24-16(3)10-19(17(24)4)11-20(12-22)21(25)23-13-18-8-6-5-7-9-18/h5-11,15H,13-14H2,1-4H3,(H,23,25)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGWBIOWGPLDNY-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

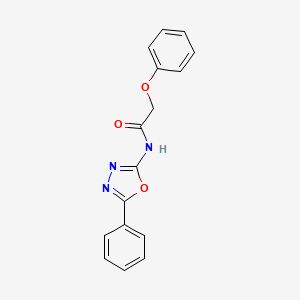

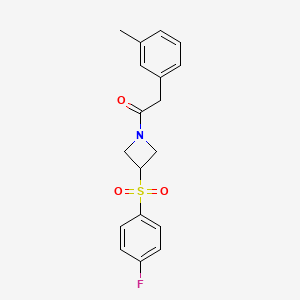

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2454981.png)

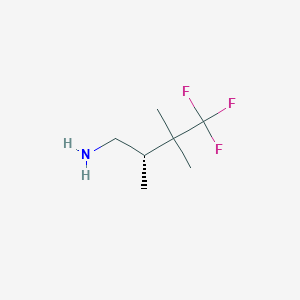

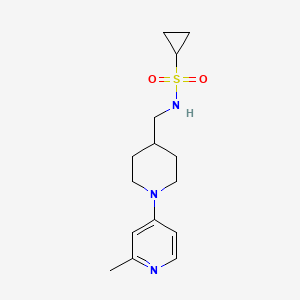

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)

![N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2454993.png)

![N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2454997.png)

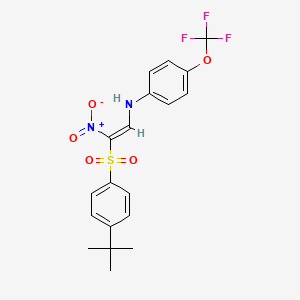

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)